N-[(4-{6-oxa-9-azaspiro[4.5]decane-9-carbonyl}phenyl)methyl]prop-2-enamide
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Overview
Description
The compound is a complex organic molecule with a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. The “6-Oxa-9-azaspiro[4.5]decane” part of the name suggests the presence of a nine-membered ring fused to a six-membered ring at one atom . The “carbonyl” group indicates the presence of a carbon atom double-bonded to an oxygen atom. The “phenyl” group is a ring of six carbon atoms, and “methyl” is a single carbon atom bonded to three hydrogen atoms. The “prop-2-enamide” part suggests the presence of a propene (a three-carbon chain with a double bond) attached to an amide group (a carbonyl group attached to a nitrogen atom).
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the groups present in this compound. For example, the presence of the carbonyl and amide groups suggests that this compound may be able to form hydrogen bonds, which could affect its solubility in different solvents .Properties
IUPAC Name |
N-[[4-(6-oxa-9-azaspiro[4.5]decane-9-carbonyl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-2-17(22)20-13-15-5-7-16(8-6-15)18(23)21-11-12-24-19(14-21)9-3-4-10-19/h2,5-8H,1,3-4,9-14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQVFWZQEAPOJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCOC3(C2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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